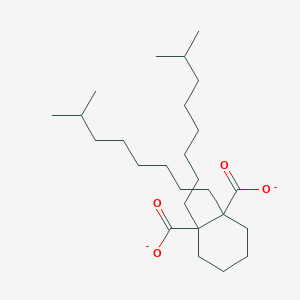
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C26H48O4. It is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. This compound is particularly valued in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and films .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is synthesized through the hydrogenation of diisononyl phthalate (DINP). The hydrogenation process involves the addition of hydrogen (H2) to the compound in the presence of a catalyst, typically under high pressure and temperature .
Industrial Production Methods
The industrial production of this compound follows the same hydrogenation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The catalyst used in the process is often a metal catalyst, such as palladium or platinum, supported on a carrier material .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate primarily undergoes esterification and hydrogenation reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions
Esterification: This reaction involves the formation of an ester bond between the carboxylic acid group of the cyclohexane ring and the alcohol group of the 7-methyloctyl chain. Common reagents include alcohols and acids, with sulfuric acid often used as a catalyst.
Major Products
The major product formed from the hydrogenation of diisononyl phthalate is this compound itself. This product is then used as a plasticizer in various industrial applications .
Aplicaciones Científicas De Investigación
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer to study the properties of polymers and their flexibility.
Biology: Research into its biocompatibility and potential effects on living organisms.
Medicine: Investigations into its use in medical devices and materials due to its flexibility and durability.
Industry: Widely used in the production of PVC products, enhancing their flexibility and durability.
Mecanismo De Acción
The primary mechanism of action of 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is its ability to integrate into polymer chains, reducing intermolecular forces and increasing flexibility. This is achieved through the ester bonds formed between the compound and the polymer chains, allowing for greater movement and flexibility of the polymer .
Comparación Con Compuestos Similares
Similar Compounds
Diisononyl phthalate (DINP): The precursor to 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate, used as a plasticizer.
Di-2-ethylhexyl phthalate (DEHP): Another commonly used plasticizer with similar properties.
Diisononyl adipate (DINA): A plasticizer with a similar structure but different ester groups.
Uniqueness
This compound is unique due to its high stability and effectiveness as a plasticizer. It provides superior flexibility and durability to PVC products compared to other plasticizers, making it a preferred choice in various industrial applications .
Propiedades
Fórmula molecular |
C26H46O4-2 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1,2-bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-9-5-7-11-17-25(23(27)28)19-13-14-20-26(25,24(29)30)18-12-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
Clave InChI |
OLAQBFHDYFMSAJ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC1(CCCCC1(CCCCCCC(C)C)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
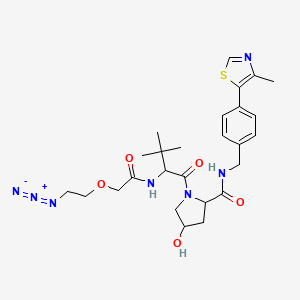
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
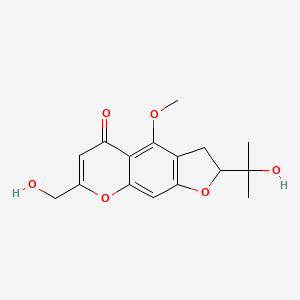

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)
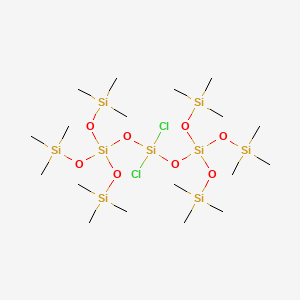
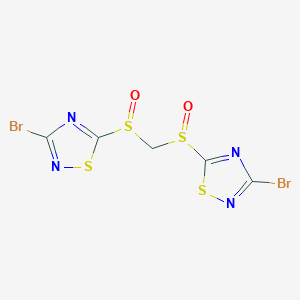
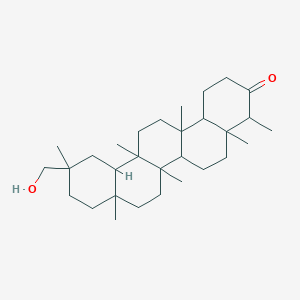
![1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B13398747.png)
![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
